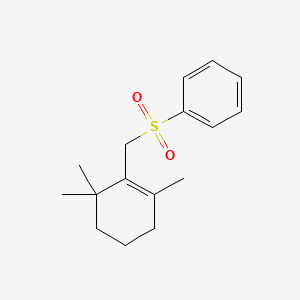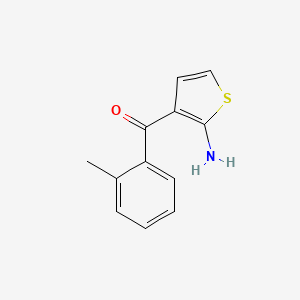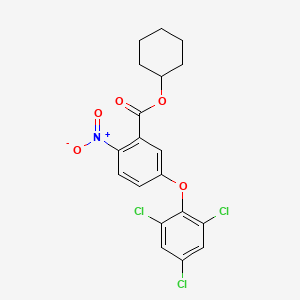
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a cyclohexyl group, a nitro group, and a trichlorophenoxy group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Cyclohexyl 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and cyclohexanol.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichlorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl 2-nitrobenzoate: Lacks the trichlorophenoxy group, making it less lipophilic and potentially less biologically active.
2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid: Lacks the cyclohexyl ester group, which may affect its solubility and reactivity.
Cyclohexyl 2-amino-5-(2,4,6-trichlorophenoxy)benzoate: A reduced derivative with different chemical and biological properties.
Uniqueness
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
57729-14-3 |
|---|---|
Molekularformel |
C19H16Cl3NO5 |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C19H16Cl3NO5/c20-11-8-15(21)18(16(22)9-11)27-13-6-7-17(23(25)26)14(10-13)19(24)28-12-4-2-1-3-5-12/h6-10,12H,1-5H2 |
InChI-Schlüssel |
BGIKZJURPXCKTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)
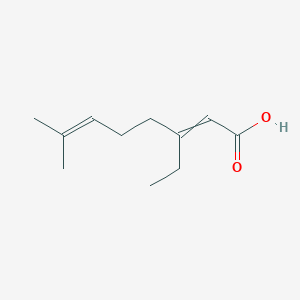
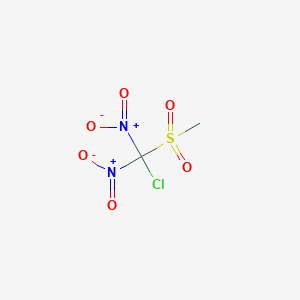
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)

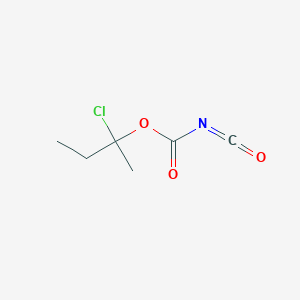
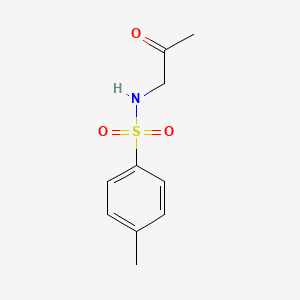
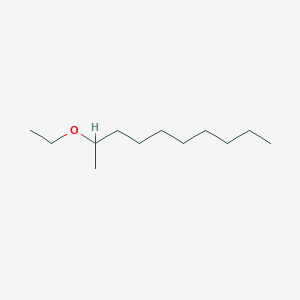
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
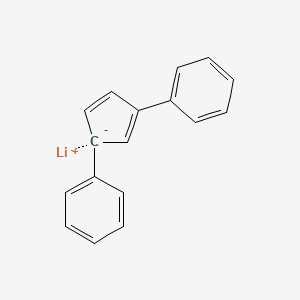
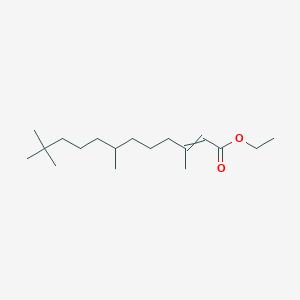
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
